N-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-[[2-(trifluoromethyl)phenyl]methyl]piperidine-3-carboxamide
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Overview
Description
“N-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-[[2-(trifluoromethyl)phenyl]methyl]piperidine-3-carboxamide” is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a benzofuro-pyrimidine core, which is fused with a piperidine ring. The trifluoromethylphenyl group adds to its unique chemical properties, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-[[2-(trifluoromethyl)phenyl]methyl]piperidine-3-carboxamide” typically involves multi-step organic reactions. The process may start with the preparation of the benzofuro-pyrimidine core, followed by the introduction of the piperidine ring and the trifluoromethylphenyl group. Common reagents used in these reactions include:
- Benzofuran derivatives
- Pyrimidine derivatives
- Piperidine
- Trifluoromethylphenyl derivatives
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
The compound “N-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-[[2-(trifluoromethyl)phenyl]methyl]piperidine-3-carboxamide” can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents like lithium aluminum hydride.
Substitution: Replacement of one functional group with another, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Halogens (chlorine, bromine), nucleophiles (amines, thiols)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its ability to modulate biological pathways can be of interest in drug discovery and development.
Medicine
In medicine, the compound may be investigated for its therapeutic potential. Its unique chemical properties could make it a candidate for the treatment of various diseases, including cancer, inflammation, and infectious diseases.
Industry
In the industrial sector, the compound may be used in the development of new materials, such as polymers and coatings. Its stability and reactivity can be advantageous in various applications.
Mechanism of Action
The mechanism of action of “N-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-[[2-(trifluoromethyl)phenyl]methyl]piperidine-3-carboxamide” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Benzofuro-pyrimidine derivatives
- Piperidine derivatives
- Trifluoromethylphenyl derivatives
Uniqueness
The uniqueness of “N-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-[[2-(trifluoromethyl)phenyl]methyl]piperidine-3-carboxamide” lies in its combination of structural features. The presence of the benzofuro-pyrimidine core, piperidine ring, and trifluoromethylphenyl group imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C24H21F3N4O2 |
---|---|
Molecular Weight |
454.4 g/mol |
IUPAC Name |
N-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-[[2-(trifluoromethyl)phenyl]methyl]piperidine-3-carboxamide |
InChI |
InChI=1S/C24H21F3N4O2/c25-24(26,27)18-9-3-1-6-16(18)13-31(23(32)15-7-5-11-28-12-15)22-21-20(29-14-30-22)17-8-2-4-10-19(17)33-21/h1-4,6,8-10,14-15,28H,5,7,11-13H2 |
InChI Key |
LONTYOOKKTVTTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)C(=O)N(CC2=CC=CC=C2C(F)(F)F)C3=NC=NC4=C3OC5=CC=CC=C54 |
Origin of Product |
United States |
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